

Application Notes and Protocols: Nucleophilic Reactions Involving Ethyl 3-nitropropanoate

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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

Cat. No.: B1247394

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Introduction

Ethyl 3-nitropropanoate is a versatile bifunctional molecule utilized in various facets of chemical and biological research. Its structure, featuring both an ester and a nitro group, allows for a range of chemical transformations. While direct nucleophilic substitution of the nitro group in aliphatic compounds like **Ethyl 3-nitropropanoate** is not a commonly reported high-yield transformation, the compound serves as a critical starting material for the synthesis of valuable building blocks through reactions involving the nitro functionality. Furthermore, its biological activity as a mitochondrial toxin makes it an essential tool in neuroscience and drug development for modeling neurodegenerative diseases.

These notes provide detailed protocols for two primary applications of **Ethyl 3-nitropropanoate**: its use as a synthetic precursor for β -amino esters via nitro group reduction, and its application as a specific inhibitor of mitochondrial Complex II (succinate dehydrogenase) to study cellular metabolism and neurotoxicity.

Application 1: Synthesis of Ethyl 3-aminopropanoate (β -Alanine Ethyl Ester)

The reduction of the nitro group in **Ethyl 3-nitropropanoate** provides a direct route to Ethyl 3-aminopropanoate, the ethyl ester of the important β -amino acid, β -alanine. β -Alanine and its derivatives are crucial components in the synthesis of pharmaceuticals, peptides, and other biologically active molecules. For instance, Ethyl 3-aminopropanoate is a key intermediate in

the preparation of various therapeutic agents.^[1] This transformation is a cornerstone reaction, converting the electron-withdrawing nitro group into a versatile primary amine.

Data Presentation: Reduction of Aliphatic Nitro Compounds

The reduction of aliphatic nitro groups can be achieved through various methods. Below is a summary of common conditions and typical yields for this transformation.

Reagent/Catalyst	Solvent(s)	Temperature (°C)	Reaction Time (h)	Typical Yield (%)	Reference(s)
SnCl ₂ ·2H ₂ O	Ethanol	Reflux	2 - 4	80 - 95	^[1] ^[2]
H ₂ (1 atm), Pd/C (10%)	Ethanol / Methanol	25 (Room Temp.)	12 - 24	>90	^[3] ^[4]
Fe powder, NH ₄ Cl	Ethanol / H ₂ O	Reflux	2 - 6	85 - 95	^[5]
Indium, NH ₄ Cl	Ethanol / H ₂ O	Reflux	2.5	~90	^[6]

Experimental Protocol: Reduction of Ethyl 3-nitropropanoate using Stannous Chloride (SnCl₂)

This protocol details the reduction of the nitro group to a primary amine using stannous chloride dihydrate in ethanol.

Materials:

- Ethyl 3-nitropropanoate
- Stannous chloride dihydrate (SnCl₂·2H₂O)
- Anhydrous Ethanol
- Ethyl acetate

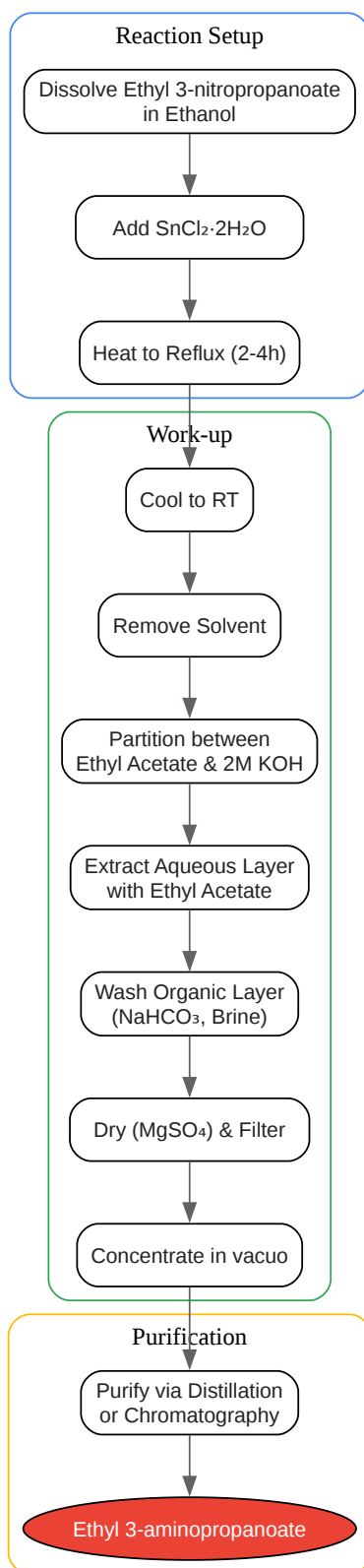
- Saturated sodium bicarbonate (NaHCO_3) solution
- 2M Potassium hydroxide (KOH) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **Ethyl 3-nitropropanoate** (1.0 eq) in anhydrous ethanol (10-15 mL per gram of substrate).
- Add stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, approx. 5.0 eq) to the solution.^[2]
- Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
- Allow the reaction mixture to cool to room temperature.
- Carefully remove the ethanol under reduced pressure using a rotary evaporator.
- To the crude residue, add ethyl acetate and a 2M KOH solution to dissolve the tin salts.^[2] Stir until the organic layer becomes clear.

- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with additional portions of ethyl acetate (3 x 50 mL).
- Combine all organic extracts and wash them sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude Ethyl 3-aminopropanoate.
- The product can be further purified by vacuum distillation or column chromatography if necessary.

Visualization: Workflow for Nitro Group Reduction



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Caption: Workflow for the synthesis of Ethyl 3-aminopropanoate.

Application 2: In Vitro Model for Mitochondrial Dysfunction

Ethyl 3-nitropropanoate is readily hydrolyzed in vivo to 3-nitropropionic acid (3-NPA), a potent and irreversible inhibitor of mitochondrial succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[7][8] 3-NPA acts as a "suicide inhibitor"; the enzyme itself oxidizes 3-NPA to a reactive intermediate, 3-nitroacrylate, which then covalently binds to a key arginine residue in the enzyme's active site, leading to irreversible inactivation.[8][9] This inhibition disrupts both the Krebs cycle and the electron transport chain, causing cellular energy depletion, oxidative stress, and excitotoxicity.[7] Consequently, 3-NPA is widely used in research to create animal and cellular models of neurodegenerative disorders like Huntington's disease.[9]

Data Presentation: Inhibitory Potency of 3-NPA

The inhibitory effect of 3-NPA on SDH activity is concentration-dependent. The IC₅₀ (half-maximal inhibitory concentration) can vary based on the biological system and assay conditions.

Biological System	Assay Type	IC ₅₀ Value	Reference(s)
Cultured CHO Cells	MTT Assay	As low as 10 ⁻⁸ M	[10][11]
Isolated Mitochondria	Spectrophotometric	Varies (μM range)	[7]
Rat Brain Homogenates	Spectrophotometric	~130 μM	[7]

Experimental Protocol: MTT Assay for SDH Inhibition

The MTT assay is a colorimetric method used to assess cell viability by measuring the activity of mitochondrial dehydrogenases, primarily SDH.[12] A reduction in MTT conversion to purple formazan crystals in the presence of 3-NPA indicates SDH inhibition.

Materials:

- Adherent cells (e.g., SH-SY5Y, CHO, or primary neurons)

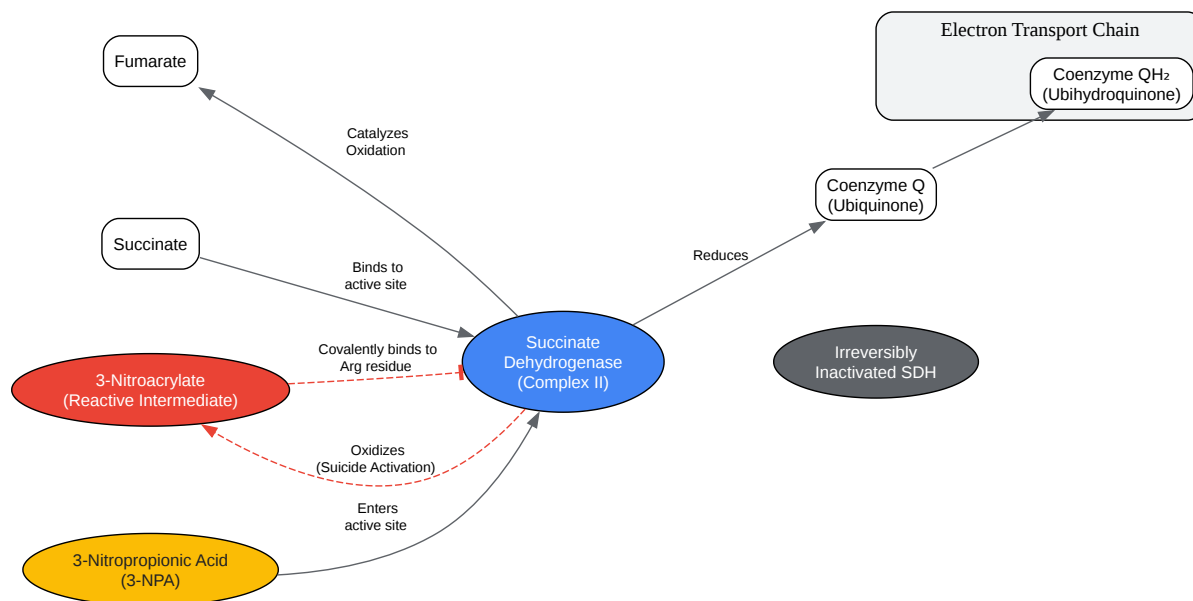
- 96-well cell culture plates
- Cell culture medium
- 3-Nitropropionic acid (3-NPA) stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- Microplate reader (absorbance at 570 nm)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium. Incubate for 24 hours (37 °C, 5% CO₂) to allow for cell attachment.
- **3-NPA Treatment:** Prepare serial dilutions of 3-NPA in fresh cell culture medium. Remove the existing medium from the wells and add 100 μ L of the 3-NPA-containing medium to the respective wells. Include vehicle-only wells as a control.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24 hours) at 37 °C, 5% CO₂. [7]
- **MTT Addition:** After incubation, add 10 μ L of the 5 mg/mL MTT solution to each well. [7]
- **Formazan Formation:** Incubate the plate for an additional 3-4 hours at 37 °C to allow viable cells to reduce the MTT into purple formazan crystals. [7]
- **Solubilization:** Carefully remove the medium from each well. Add 150 μ L of the solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 10 minutes to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of inhibition against the log of the 3-NPA concentration to determine the IC₅₀ value.

Visualization: Pathway of SDH Suicide Inhibition by 3-NPA



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Caption: Mechanism of suicide inhibition of SDH by 3-NPA.

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